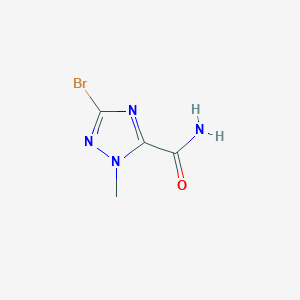

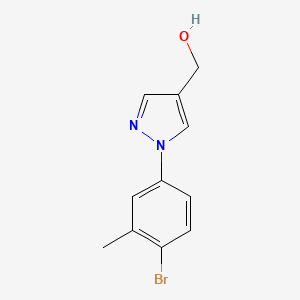

![molecular formula C7H7N3O B6306049 [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol CAS No. 1823349-14-9](/img/structure/B6306049.png)

[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

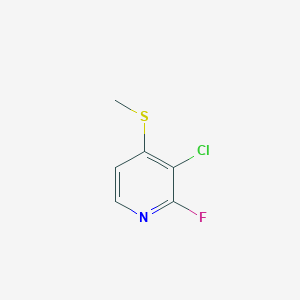

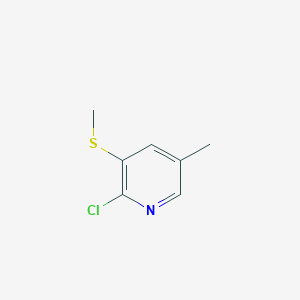

“[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol” is a chemical compound with the CAS Number: 1823349-14-9 . It has a molecular weight of 149.15 . The compound is solid in physical form .

Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was accessed through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-aminopyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines . In addition, the presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 149.15 . The InChI Code is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 .Aplicaciones Científicas De Investigación

1,2,4-Triazol-8-ylmethanol has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including triazole-containing heterocyclic compounds, which have potential applications in medicinal chemistry. It has also been used as a reagent in the synthesis of a variety of pharmaceutically active compounds, such as antifungal agents, anti-inflammatory agents, and antiviral agents. In addition, 1,2,4-triazol-8-ylmethanol has been used in the synthesis of a variety of fluorescent dyes and as a reagent in the synthesis of a variety of polymers.

Mecanismo De Acción

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity, which are key processes in the pathophysiology of various neurological and psychiatric disorders .

Mode of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. By inhibiting the activity of mGlu2, it can influence neurotransmission in the brain .

Biochemical Pathways

The mGlu2 receptor is involved in the glutamate neurotransmission pathway. When this compound inhibits mGlu2, it affects this pathway, potentially leading to changes in synaptic plasticity and neuronal excitability . This can have downstream effects on various neurological and psychiatric conditions, including depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of the mGlu2 receptor. This can lead to changes in neuronal excitability and synaptic plasticity, potentially influencing behavior and cognition . For example, it could potentially be used to treat conditions like depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2,4-Triazol-8-ylmethanol has several advantages for use in lab experiments. It is a versatile building block for the synthesis of a variety of compounds, and it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, 1,2,4-triazol-8-ylmethanol also has several limitations for use in lab experiments. It is not very soluble in water, and it is not very reactive, which can make it difficult to use in some reactions. In addition, it is not very soluble in polar solvents, which can limit its use in some reactions.

Direcciones Futuras

1,2,4-Triazol-8-ylmethanol has potential applications in medicinal chemistry and in the synthesis of a variety of pharmaceutically active compounds. It also has potential applications in the synthesis of fluorescent dyes and polymers. Additionally, it has potential applications in the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. Finally, it has potential applications in the synthesis of materials for use in drug delivery systems.

Métodos De Síntesis

1,2,4-Triazol-8-ylmethanol can be synthesized by a variety of methods, including condensation reactions and cyclization reactions. The most commonly used method is a condensation reaction between a 1,2,4-triazole and a methyl alcohol, such as methanol. This reaction is typically carried out in an aqueous medium at an elevated temperature, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The reaction results in the formation of 1,2,4-triazol-8-ylmethanol as the product.

Safety and Hazards

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNXVUPUQMSZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)